molecular formula C19H18ClN3O3S B243715 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B243715
M. Wt: 403.9 g/mol
InChI Key: YRSGBUARGMFFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its versatility. It has been investigated for its potential applications in a wide range of fields, including medicine, biochemistry, and pharmacology. However, one of the limitations is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of neurodegenerative disorders and other diseases. Furthermore, there is a need for more comprehensive studies to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 2-aminobenzothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-10-6-14(7-11(2)18(10)20)26-9-17(25)23-19-22-15-5-4-13(21-12(3)24)8-16(15)27-19/h4-8H,9H2,1-3H3,(H,21,24)(H,22,23,25)

InChI Key

YRSGBUARGMFFSO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C

Origin of Product

United States

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